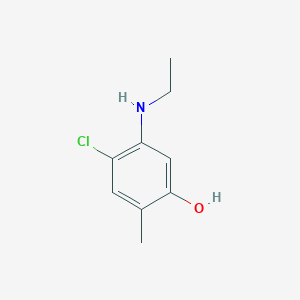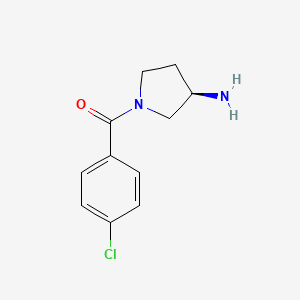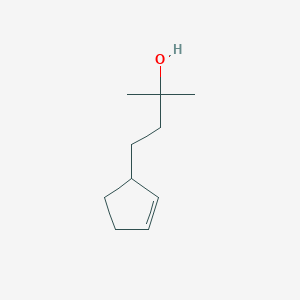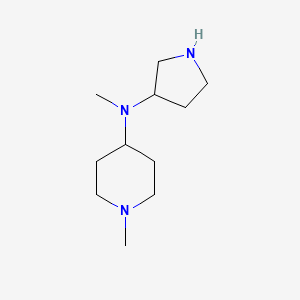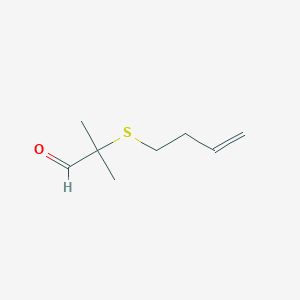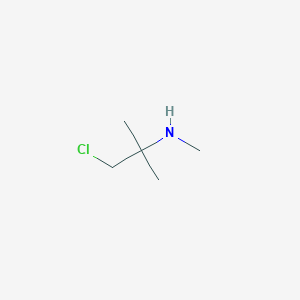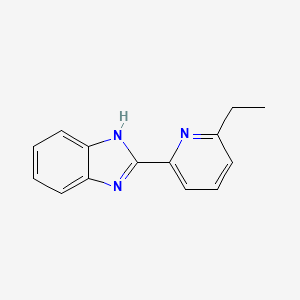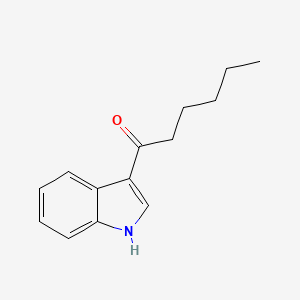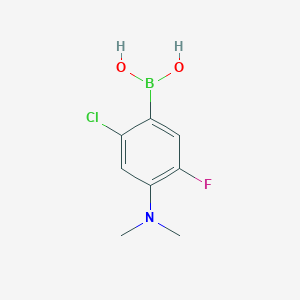![molecular formula C7H9N3O2S2 B8481050 Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- CAS No. 5657-42-1](/img/structure/B8481050.png)
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-
Descripción general
Descripción
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential anticancer and antimicrobial properties, making it a valuable subject of study for researchers aiming to develop new therapeutic agents .
Métodos De Preparación
The synthesis of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with various amines. The reaction is carried out in dry dimethylformamide (DMF) with the addition of triethylamine as a catalyst. The mixture is refluxed for 24 hours and then allowed to cool . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Análisis De Reacciones Químicas
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Its antimicrobial properties have been explored for the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- involves its interaction with specific molecular targets. One of the primary targets is the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound inhibits CA IX by binding to its active site, thereby disrupting the enzyme’s function and leading to a decrease in tumor cell proliferation . Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- can be compared with other similar compounds, such as:
Thiourea derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Benzenesulfonamide derivatives: Known for their anticancer activity, these compounds share structural similarities with Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-.
Sulfonamide derivatives: These compounds are widely used in medicinal chemistry for their ability to inhibit various enzymes.
The uniqueness of Benzenesulfonamide, 3-[(aminothioxomethyl)amino]- lies in its dual functionality, combining the properties of both thiourea and benzenesulfonamide moieties, which enhances its biological activity and makes it a versatile compound for various applications .
Propiedades
Número CAS |
5657-42-1 |
|---|---|
Fórmula molecular |
C7H9N3O2S2 |
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
(3-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C7H9N3O2S2/c8-7(13)10-5-2-1-3-6(4-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12) |
Clave InChI |
RHQOJJGJLHNWMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=S)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
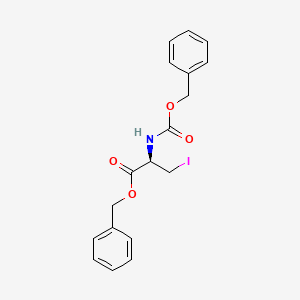
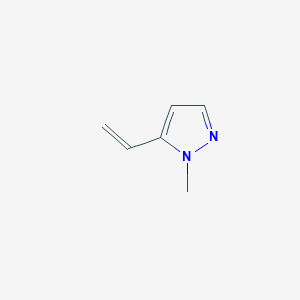
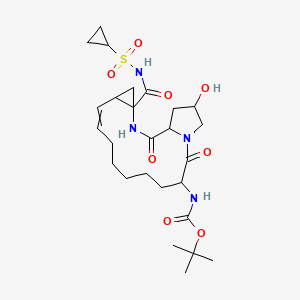
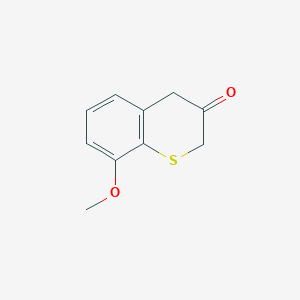
![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-5-(trifluoromethyl)-1h-indol-1-yl]-1-piperidinyl]ethyl]-](/img/structure/B8480995.png)
